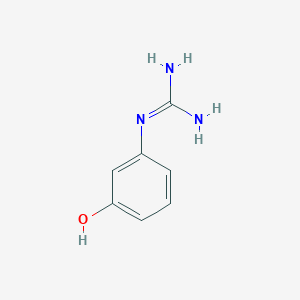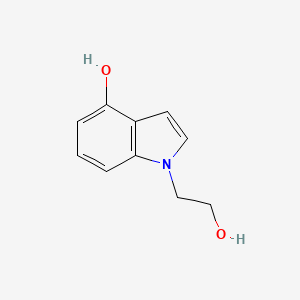
5-(2,2-Dimethyl-propyl)isoxazole-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,2-Dimethyl-propyl)isoxazole-3-carbonitrile is a heterocyclic compound featuring an isoxazole ring substituted with a 2,2-dimethyl-propyl group at the 5-position and a cyano group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,2-Dimethyl-propyl)isoxazole-3-carbonitrile typically involves the cycloaddition of nitrile oxides with alkynes. One common method is the reaction of 2,2-dimethyl-propylacetylene with a nitrile oxide generated in situ from a hydroxylamine and an aldehyde. The reaction is usually carried out under mild conditions, often in the presence of a base such as sodium bicarbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
5-(2,2-Dimethyl-propyl)isoxazole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized to form oxazoles.
Reduction: The cyano group can be reduced to an amine.
Substitution: Electrophilic substitution can occur at the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be employed under acidic or basic conditions.
Major Products Formed
Oxidation: Oxazoles.
Reduction: Amines.
Substitution: Halogenated or sulfonylated isoxazoles.
Wissenschaftliche Forschungsanwendungen
5-(2,2-Dimethyl-propyl)isoxazole-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 5-(2,2-Dimethyl-propyl)isoxazole-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of biological targets. The cyano group can also act as an electrophilic site, facilitating covalent bonding with nucleophilic residues in proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isoxazole-3-carbonitrile: Lacks the 2,2-dimethyl-propyl group.
5-Methylisoxazole-3-carbonitrile: Contains a methyl group instead of the 2,2-dimethyl-propyl group.
5-Phenylisoxazole-3-carbonitrile: Contains a phenyl group instead of the 2,2-dimethyl-propyl group.
Uniqueness
5-(2,2-Dimethyl-propyl)isoxazole-3-carbonitrile is unique due to the presence of the bulky 2,2-dimethyl-propyl group, which can influence its steric and electronic properties. This substitution can affect the compound’s reactivity and interaction with biological targets, making it distinct from other isoxazole derivatives .
Eigenschaften
Molekularformel |
C9H12N2O |
|---|---|
Molekulargewicht |
164.20 g/mol |
IUPAC-Name |
5-(2,2-dimethylpropyl)-1,2-oxazole-3-carbonitrile |
InChI |
InChI=1S/C9H12N2O/c1-9(2,3)5-8-4-7(6-10)11-12-8/h4H,5H2,1-3H3 |
InChI-Schlüssel |
PNKZJORGRQBSQU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CC1=CC(=NO1)C#N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzenamine,4-[2,2,2-trifluoro-1-(methoxymethyl)ethoxy]-](/img/structure/B8510657.png)
![Benzamide,n-[4-chloro-3-[7,8-dihydro-8-methyl-2-(methylsulfonyl)-7-oxopyrido[2,3-d]pyrimidin-6-yl]phenyl]-3-(trifluoromethyl)-](/img/structure/B8510662.png)






![2-chloro-N-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B8510701.png)


![3-[(4-Bromo-2-methylphenyl)amino]-3-oxopropanoic acid](/img/structure/B8510733.png)

